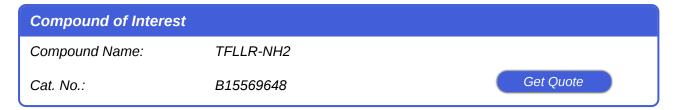


Application Notes and Protocols for TFLLR-NH2 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of **TFLLR-NH2** for use in cell culture experiments. **TFLLR-NH2**, a synthetic peptide, is a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer.

Product Information

Property	Value
Full Name	L-Threonyl-L-phenylalanyl-L-leucyl-L-leucyl-L- argininamide[1]
Sequence	Thr-Phe-Leu-Leu-Arg-NH2[2]
Molecular Formula	C31H53N9O6[2]
Molecular Weight	647.81 g/mol [2]
Biological Activity	Selective PAR1 agonist with an EC50 of 1.9 μ M[2][3][4][5][6][7]
Appearance	White to off-white solid[3][6]

Storage and Stability



Proper storage of **TFLLR-NH2** is critical to maintain its biological activity.

Form	Storage Temperature	Shelf Life
Powder	-20°C	1 year[2]
-80°C	2 years[2]	
Stock Solution	-20°C	1 month[2][3]
-80°C	6 months[2][3]	

Note: Store in a sealed container, away from moisture.[2][3] For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][8]

Dissolution Protocol

TFLLR-NH2 is soluble in both aqueous solutions and organic solvents. The choice of solvent will depend on the specific requirements of the cell culture experiment.

Solubility Data:

Solvent	Maximum Concentration	Notes
Water	1 mg/mL[4][9]	
DMSO	100 mg/mL (154.36 mM)[3][5]	Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3][5][8] Ultrasonic assistance may be required for complete dissolution.[3][5]
PBS	33.33 mg/mL (43.75 mM)[10]	Ultrasonic assistance may be required.[10]

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL in sterile water)



- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of TFLLR-NH2 powder.
- Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of TFLLR-NH2.
- Dissolution: Gently vortex the solution to dissolve the peptide. If necessary, use a sonicator for a short period to aid dissolution.
- Sterilization: If the stock solution was not prepared from sterile components, it should be filter-sterilized through a 0.22 μm filter.[3]
- Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 10 mg/mL)

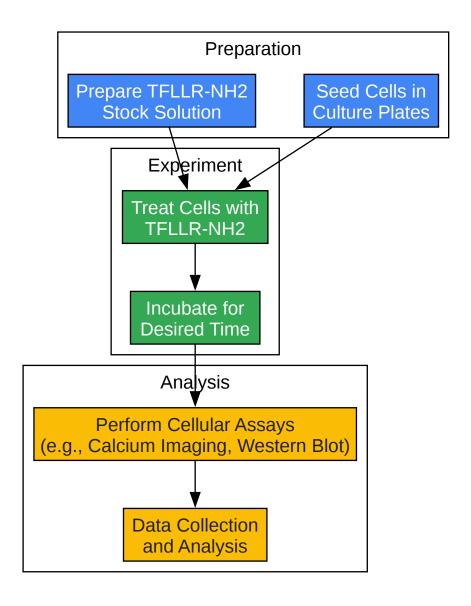
- Aseptic Technique: Work in a sterile environment.
- Weighing: Weigh the desired amount of TFLLR-NH2 powder.
- Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mg/mL stock, add 100 μL of DMSO to 1 mg of TFLLR-NH2.
- Dissolution: Vortex the solution until the peptide is fully dissolved. Sonication can be used if needed.
- Aliquoting and Storage: Aliquot and store at -20°C or -80°C.

Important Consideration: When using a DMSO stock solution for cell culture, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

Experimental Workflow for Cell-Based Assays



The following diagram illustrates a general workflow for using **TFLLR-NH2** in cell culture experiments.



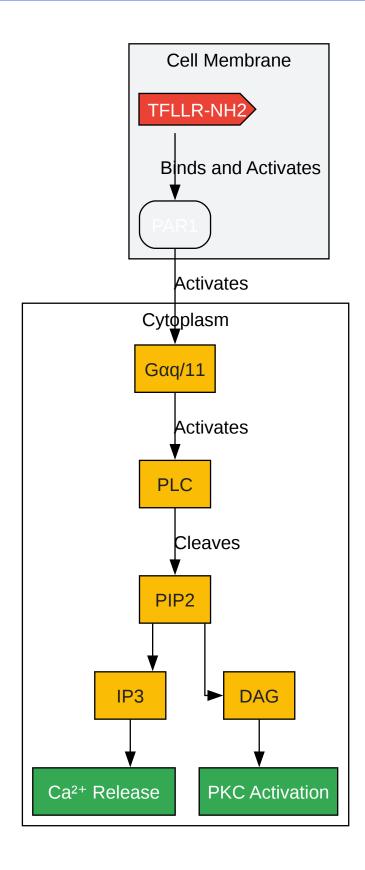
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General experimental workflow for TFLLR-NH2 cell-based assays.

Mechanism of Action: PAR1 Signaling Pathway

TFLLR-NH2 activates PAR1, which is a G-protein coupled receptor. Upon activation, PAR1 couples to various G proteins, primarily $G\alpha q/11$, $G\alpha i/o$, and $G\alpha 12/13$, to initiate downstream signaling cascades. A simplified representation of the PAR1 signaling pathway is shown below.





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Simplified PAR1 signaling pathway initiated by TFLLR-NH2.



Example Application: Calcium Imaging

TFLLR-NH2 is known to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i) in responsive cells.[2][3][6]

Protocol: Measurement of [Ca²⁺]i using a fluorescent indicator (e.g., Fura-2 AM)

- Cell Preparation: Seed cells on glass coverslips and allow them to adhere overnight.
- Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 μM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with HBSS to remove excess dye.
- Baseline Measurement: Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Continuously perfuse with HBSS and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
- Stimulation: Perfuse the cells with a solution containing the desired concentration of TFLLR-NH2 (e.g., 1-10 μM) in HBSS.
- Data Acquisition: Record the changes in fluorescence ratio over time.
- Data Analysis: The change in fluorescence ratio corresponds to the change in intracellular calcium concentration.

Troubleshooting



Issue	Possible Cause	Solution
Peptide will not dissolve	Incorrect solvent; peptide has precipitated out of solution.	Try gentle warming or sonication. Ensure the correct solvent and concentration are being used.
No cellular response	Peptide is inactive; cell line does not express PAR1; incorrect concentration.	Use a fresh aliquot of TFLLR-NH2. Verify PAR1 expression in your cell line. Perform a dose-response experiment to determine the optimal concentration.
High background in assays	Solvent toxicity (e.g., DMSO).	Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells.

These application notes are intended as a guide. Protocols may need to be optimized for specific cell types and experimental conditions.

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